2,6-Bis(4-bromophenyl)-3-phenyl-4-piperidinone oxime
Description
Properties
IUPAC Name |
(NE)-N-[2,6-bis(4-bromophenyl)-3-phenylpiperidin-4-ylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Br2N2O/c24-18-10-6-15(7-11-18)20-14-21(27-28)22(16-4-2-1-3-5-16)23(26-20)17-8-12-19(25)13-9-17/h1-13,20,22-23,26,28H,14H2/b27-21+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCXAQPCIZPNDX-SZXQPVLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(C(C1=NO)C2=CC=CC=C2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1C(NC(C(/C1=N/O)C2=CC=CC=C2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124069-16-5 | |
| Record name | 4-Piperidinone, 2,6-bis(4-bromophenyl)-3-phenyl-, oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124069165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(4-bromophenyl)-3-phenyl-4-piperidinone oxime typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of 4-bromoacetophenone with benzaldehyde in the presence of a base to form the intermediate chalcone.
Cyclization: The chalcone undergoes cyclization with piperidine to form the piperidinone ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(4-bromophenyl)-3-phenyl-4-piperidinone oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form the corresponding nitroso compound.
Reduction: The oxime group can be reduced to form the corresponding amine.
Substitution: The bromine atoms on the phenyl rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2,6-Bis(4-bromophenyl)-3-phenyl-4-piperidinone oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Materials Science: It is used in the synthesis of polymers and materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 2,6-Bis(4-bromophenyl)-3-phenyl-4-piperidinone oxime is not well-documented. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects .
Comparison with Similar Compounds
Halogen-Substituted Piperidinone Oximes
- 2,6-Bis(4-chlorophenyl)-1,3-dimethyl-piperidin-4-one O-benzyloxime: This analog replaces bromine with chlorine at the para positions of the aryl rings and includes a benzyl-protected oxime. It crystallizes in the orthorhombic space group Pbc2₁ with a chair conformation. Key Difference: Chlorine’s smaller atomic radius and lower electronegativity may alter packing efficiency and solubility compared to brominated analogs.
2,6-Bis(4-methoxyphenyl)-1,3-dimethyl-piperidin-4-one O-benzyloxime :
Methoxy groups introduce electron-donating effects, contrasting with the electron-withdrawing bromine. The para-anisyl groups adopt a dihedral angle of 54.75° between rings, influencing steric interactions .- Key Difference : Methoxy substituents enhance solubility in polar solvents, whereas bromine increases hydrophobicity.
Tetrahydro Pyridine Derivatives
- Ethyl 1-(4-bromophenyl)-4-((4-bromophenyl)amino)-2,6-bis(4-chlorophenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate (a12): A tetrahydropyridine derivative with bromo- and chlorophenyl substituents. Melting point: 202–205°C .
- Ethyl 1-(4-bromophenyl)-4-((4-bromophenyl)amino)-2,6-bis(3-nitrophenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate (a13): Nitro groups at meta positions reduce melting point (180–183°C) due to disrupted symmetry and weaker intermolecular forces . Key Insight: Bromophenyl groups generally increase thermal stability compared to nitro-substituted analogs.
Thermal Stability and Decomposition
- Di(1H-tetrazol-5-yl) methanone oxime: Decomposes at 288.7°C, stabilized by extensive hydrogen bonding .
- 5,5′-(Hydrazonomethylene)bis(1H-tetrazole): Lower decomposition temperature (247.6°C), attributed to fewer stabilizing interactions . Comparison: Piperidinone oximes with brominated aryl groups are expected to exhibit higher decomposition temperatures due to increased molecular rigidity and halogen-mediated van der Waals interactions.
Data Tables
Table 1: Comparison of Physicochemical Properties
Table 2: Substituent Effects on Melting Points
Research Findings and Implications
- Synthetic Routes: Brominated piperidinones are typically synthesized via condensation reactions of ketones with aldehydes or amines, followed by oxime formation .
- Thermal Behavior : Bromine’s heavy atom effect likely enhances thermal stability, as seen in tetrazole-oxime comparisons .
- Biological Potential: The bromophenyl groups may improve pharmacokinetic profiles, though toxicity studies are needed.
Limitations : Direct data on the target compound’s crystallography, melting point, and bioactivity are absent in the provided evidence, necessitating further experimental characterization.
Biological Activity
2,6-Bis(4-bromophenyl)-3-phenyl-4-piperidinone oxime (CAS Number: 124069-16-5) is a complex organic compound with significant biological activity. Its molecular formula is C23H20Br2N2O, and it has a molecular weight of approximately 500.23 g/mol. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications, particularly in oncology and inflammation.
Synthesis
The synthesis of this compound typically involves a multi-step process:
- Condensation Reaction : 4-Bromoacetophenone is reacted with benzaldehyde in the presence of a base to form an intermediate chalcone.
- Cyclization : The chalcone undergoes cyclization with piperidine to form the piperidinone ring.
- Oximation : Finally, the piperidinone is converted to its oxime derivative using hydroxylamine hydrochloride in basic conditions.
Antitumor Properties
Research indicates that this compound exhibits notable antitumor activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast, pancreatic, and colon cancer cells. The compound induces apoptosis through mechanisms such as:
- Reactive Oxygen Species (ROS) Accumulation : This leads to mitochondrial depolarization and activation of caspase pathways (caspase-3/7), crucial for apoptosis induction .
- Cell Cycle Arrest : The compound has been shown to alter the cell cycle in sensitive cancer cell lines, leading to DNA fragmentation and increased sub-G0/G1 populations indicative of apoptotic processes .
Anti-inflammatory Activity
In addition to its antitumor properties, this compound also exhibits anti-inflammatory effects. Studies suggest that it can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in various cellular models, indicating its potential use in treating inflammatory diseases.
The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets within cells:
- Enzyme Interaction : The compound may inhibit certain enzymes involved in cancer progression or inflammation.
- Proteasome Inhibition : Similar compounds have shown proteasome inhibitory activity, leading to the accumulation of polyubiquitinated proteins which can trigger apoptotic pathways .
Case Studies
- Cytotoxicity Assays : In a study assessing the cytotoxic effects of various piperidones, including derivatives similar to this compound, significant cytotoxicity was observed across multiple cancer cell lines at low micromolar concentrations .
- Molecular Docking Studies : Computational studies have suggested that this compound may fit well into active sites of proteins involved in cancer metabolism, supporting its potential as a lead compound for further drug development.
Summary of Findings
Q & A
Q. What are the critical parameters for optimizing the synthesis of 2,6-Bis(4-bromophenyl)-3-phenyl-4-piperidinone oxime?
The synthesis of this compound involves multi-step reactions, including cyclization, bromination, and oxime formation. Key parameters include:
- Temperature control : Cyclization steps (e.g., piperidinone formation) require precise temperature ranges (e.g., 60–80°C) to avoid side reactions like over-bromination or ring-opening .
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetone) enhance reaction efficiency for bromophenyl substitutions, while ethanol/water mixtures stabilize oxime formation .
- Stoichiometry : Excess brominating agents (e.g., NBS) may lead to undesired di-brominated byproducts; molar ratios should be empirically validated .
Q. How can structural confirmation of this compound be achieved?
A combination of analytical methods is required:
- NMR spectroscopy : -NMR identifies aromatic proton environments (e.g., para-substituted bromophenyl groups at δ 7.2–7.6 ppm) and oxime proton signals (δ 8.1–8.3 ppm) .
- X-ray crystallography : Resolves stereochemical ambiguities in the piperidinone ring and confirms oxime geometry (E/Z configuration) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H] ~568.9 Da) and isotopic patterns for bromine .
Q. What preliminary toxicity data exist for this compound?
Current safety data sheets (SDS) lack comprehensive toxicological profiles. Researchers should:
- Conduct in vitro cytotoxicity assays (e.g., MTT on HEK-293 or HepG2 cells) to establish IC values .
- Screen for mutagenicity via Ames tests due to potential aryl bromide reactivity .
Advanced Research Questions
Q. How do reaction mechanisms differ between oxime formation and analogous semicarbazone derivatives?
Oxime formation (via hydroxylamine) proceeds through nucleophilic addition to the carbonyl group, while semicarbazones require carbazide intermediates. Key differences include:
Q. What computational strategies can predict the compound’s reactivity in catalytic systems?
Q. How can contradictory spectral data (e.g., NMR vs. IR) be resolved during characterization?
Contradictions often arise from:
- Tautomeric equilibria : Oxime E/Z isomers exhibit distinct IR carbonyl stretches (1650–1700 cm) and NMR splitting patterns .
- Solvent artifacts : DMSO-d may protonate oxime groups, altering -NMR shifts. Validate with CDCl .
- Impurity interference : HPLC-MS (≥95% purity threshold) isolates main product signals .
Q. What experimental designs address low yields in large-scale synthesis?
- DoE (Design of Experiments) : Optimize parameters like catalyst loading (e.g., p-toluenesulfonic acid) and reaction time via factorial designs .
- Flow chemistry : Continuous reactors minimize side reactions by controlling residence time and heat transfer .
Methodological Guidance for Data Interpretation
Q. How to analyze conflicting bioactivity data across cell lines?
- Dose-response normalization : Account for variations in cell permeability (e.g., logP ~3.2 for this compound) using Hill equation modeling .
- Pathway enrichment analysis : Use tools like STRING or KEGG to identify target pathways (e.g., apoptosis vs. oxidative stress) .
Q. What strategies validate the compound’s stability under physiological conditions?
- Simulated gastric fluid (SGF) assays : Monitor degradation at pH 1.2 (37°C, 24h) via HPLC .
- Plasma stability studies : Incubate with human plasma (4h) and quantify parent compound loss .
Q. How to reconcile discrepancies between theoretical and experimental LogP values?
- Chromatographic validation : Compare calculated (e.g., ChemAxon) vs. experimental LogP (via shake-flask/HPLC) .
- Fragment contribution analysis : Identify polar groups (e.g., oxime) that deviate from additive models .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
